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7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Medicinal Chemistry PDE1 Inhibitors Regioisomer Differentiation

7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 2090592-14-4, molecular formula C₈H₁₁N₅O, MW 193.21 g/mol) is a 3,7-disubstituted triazolopyrazinone. This heterocyclic core is the subject of active pharmaceutical patenting, most notably as a selective human phosphodiesterase 1 (PDE1) inhibitor scaffold, where the precise regiochemistry of the methyl and aminoethyl substituents is a critical determinant of isoform selectivity and potency.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
CAS No. 2090592-14-4
Cat. No. B1475681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
CAS2090592-14-4
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=CN(C2=O)CCN
InChIInChI=1S/C8H11N5O/c1-6-10-11-7-8(14)12(3-2-9)4-5-13(6)7/h4-5H,2-3,9H2,1H3
InChIKeyYNQCNLVUPSCNCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 2090592-14-4): Core Scaffold and Procurement Context


7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 2090592-14-4, molecular formula C₈H₁₁N₅O, MW 193.21 g/mol) is a 3,7-disubstituted triazolopyrazinone . This heterocyclic core is the subject of active pharmaceutical patenting, most notably as a selective human phosphodiesterase 1 (PDE1) inhibitor scaffold, where the precise regiochemistry of the methyl and aminoethyl substituents is a critical determinant of isoform selectivity and potency [1]. Its procurement must therefore be evaluated against its closest regioisomeric analog, 3-(2-aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS 2089258-18-2), which shares an identical molecular weight and formula but presents a functionally distinct pharmacological profile .

Why 7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Cannot Be Interchanged with Its 3,7-Regioisomer


Although 7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 2090592-14-4) and its positional isomer 3-(2-aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS 2089258-18-2) share the identical molecular formula (C₈H₁₁N₅O) and molecular weight (193.21 g/mol), they are not functionally interchangeable [REFS-1, REFS-2]. The patent literature on this scaffold explicitly demonstrates that PDE1 isoform selectivity and inhibitory potency are exquisitely sensitive to the substitution pattern on the triazolopyrazinone ring [1]. Specifically, the preferred pharmacophore for PDE1 inhibition places a specific alkyl group (e.g., methyl) at the 3-position of the triazole ring, precisely where the target compound’s methyl group resides. An aminoethyl chain at the 7-position, as found in this compound, introduces a primary amine handle that can be exploited for further derivatization or salt formation, a feature absent in analogs lacking this functional group at this position. Procurement of the incorrect regioisomer would introduce an uncontrolled variable in any PDE1-targeted screening campaign, potentially leading to false-negative results or irreproducible structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence for 7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one


Regioisomeric Stability and Synthetic Accessibility: 7-(2-aminoethyl) vs. 3-(2-aminoethyl) Substitution

The target compound (CAS 2090592-14-4) and its 3,7-regioisomer (CAS 2089258-18-2) are both commercially available with minimum 95% purity, but their synthetic routes and inherent stability differ due to the position of the aminoethyl chain [REFS-1, REFS-2]. In the target compound, the aminoethyl group is at the 7-position (lactam nitrogen), where it is attached to an sp³-hybridized nitrogen, providing a chemically robust tertiary amide. In the regioisomer, the aminoethyl group is at the 3-position of the triazole ring, attached to an sp² carbon, which can influence the compound's reactivity and metabolic stability in biological assays [1]. This structural distinction means the target compound offers a more stable amine handle for downstream conjugation or salt formation without compromising the core scaffold's aromaticity.

Medicinal Chemistry PDE1 Inhibitors Regioisomer Differentiation

PDE1 Pharmacophore Alignment: 3-Methyl Substitution as a Selectivity Determinant

The patent family US 11,180,503 / WO2019156861 explicitly defines the preferred pharmacophore for selective PDE1 inhibition, stating that R3 at the 3-position of the triazole ring is preferentially methyl [1]. The target compound bears a methyl group at this exact position. In contrast, the positional isomer (CAS 2089258-18-2) places the aminoethyl group at the 3-position, violating the patent-defined pharmacophore. While IC₅₀ values for the specific target compound are not publicly reported, the patent demonstrates that closely related analogs with R3 = methyl achieve PDE1 IC₅₀ values in the low nanomolar range (e.g., 2 nM for a representative analog against PDE1B) [2]. Analogs where the 3-position substitution is altered show significantly reduced or absent PDE1 inhibitory activity. This structure-activity relationship (SAR) strongly implies that the target compound, with its compliant 3-methyl substitution, is the regioisomer of choice for PDE1-targeted research.

Phosphodiesterase Inhibition PDE1 Selectivity Diabetic Kidney Disease

Isomeric Differentiation via Spectroscopic Fingerprinting: NMR and MS Profiles

The two regioisomers (CAS 2090592-14-4 and CAS 2089258-18-2) are structural isomers that cannot be distinguished by molecular weight or elemental analysis alone. However, they produce distinct ¹H NMR and ¹³C NMR spectra due to the different chemical environments of the methyl and aminoethyl substituents [REFS-1, REFS-2]. In the target compound, the methyl group is located on the triazole ring (position 3), whereas in the isomer, it resides on the pyrazinone ring (position 7). This results in characteristic differences in chemical shift patterns that can be used for unambiguous identity confirmation. Reputable vendors provide lot-specific NMR data upon request, enabling procurement teams to verify that the correct isomer has been supplied before committing to expensive biological assays.

Analytical Chemistry Quality Control Identity Confirmation

Validated Research Applications for 7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one


PDE1-Focused Hit Identification and Lead Optimization for Diabetic Kidney Disease

This compound serves as a pharmacophore-compliant starting material for PDE1 inhibitor discovery, as defined by the Lilly patent family (US 11,180,503) [1]. Its 3-methyl substitution aligns with the patent's preferred R3 group, while the 7-aminoethyl chain provides a primary amine vector for parallel library synthesis. Medicinal chemistry teams can use this scaffold to explore R4 variations (C2–C4 alkyl) via alkylation of the lactam nitrogen or to generate amide derivatives for PDE1 isoform selectivity profiling. The patent explicitly targets diabetic kidney disease, hypertension, and heart failure, providing a validated therapeutic context for screening cascades.

Regioisomeric Probe for PDE1 Structure-Activity Relationship (SAR) Studies

The availability of both the target compound (7-aminoethyl, 3-methyl) and its regioisomer (3-aminoethyl, 7-methyl, CAS 2089258-18-2) from commercial sources enables direct, pairwise SAR studies. By testing both isomers in the same PDE1 enzymatic assay under identical conditions, researchers can quantify the contribution of substitution regiochemistry to potency and selectivity. This is a rare opportunity to generate high-confidence SAR data that distinguishes pharmacophore-driven activity from non-specific effects, strengthening patent positions and publication impact.

Chemical Probe Development via 7-Position Amine Derivatization

The 7-(2-aminoethyl) substituent of CAS 2090592-14-4 is a versatile synthetic handle for creating chemical probes [REFS-1, REFS-3]. Unlike the 3-position aminoethyl analog, where the amine is attached to an aromatic triazole carbon, the 7-position amine is on an aliphatic chain linked to the lactam nitrogen. This configuration favors nucleophilic reactions (e.g., amide coupling with carboxylic acids, reductive amination with aldehydes, or sulfonamide formation) under mild conditions. Researchers can generate diverse probe molecules for target engagement studies, affinity pull-downs, or fluorescent labeling while preserving the PDE1 pharmacophore intact.

Procurement Quality Assurance and Isomer Verification Protocol

Given the risk of isomer misidentification during procurement, this compound is an ideal candidate for establishing robust in-house QC/QA protocols [REFS-2, REFS-3]. Upon receipt, laboratories can perform ¹H NMR and LC-MS analyses comparing the obtained spectrum against the expected regioisomeric fingerprint. This verification step, while straightforward, is essential for preventing costly downstream failures in biological assays. The distinct chemical environments of the methyl groups (triazole vs. pyrazinone) provide an unambiguous spectroscopic handle for identity confirmation, making this compound a benchmark for isomer QC training and standard operating procedure development.

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